2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
Overview
Description
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. Its synthesis has been studied extensively and is used in a variety of applications in the pharmaceutical and chemical industries.
Scientific Research Applications
2. DNA Methylation in Tumor Cells The compounds derived from the piperazine-based tertiary amino alcohols and their dihydrochlorides, which are structurally related to the target chemical, have been studied for their influence on tumor DNA methylation processes. These compounds were synthesized through a reaction involving 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones and exhibited potential impact on tumor DNA methylation, a crucial process in cancer development (Hakobyan et al., 2020).
3. Anticancer and Antituberculosis Properties Certain derivatives, namely [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, have demonstrated notable anticancer and antituberculosis properties. Specifically, derivatives 3a and 3c showed significant activity against human breast cancer cell lines and strains of M. tb h37Rv in vitro, indicating their potential as therapeutic agents for both tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial and Antifungal Applications
4. Antimicrobial Activity Azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities in vitro. Certain compounds, specifically 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone and 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1yl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone, showed remarkable and broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole. Another derivative, 2-((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)1H-benzo[d]imidazole, was particularly effective against the PC-3 cell line (Gan, Fang, & Zhou, 2010).
properties
IUPAC Name |
2-(3-chlorophenyl)-1-piperazin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-2-10(8-11)9-12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEBLDXYHGOAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.